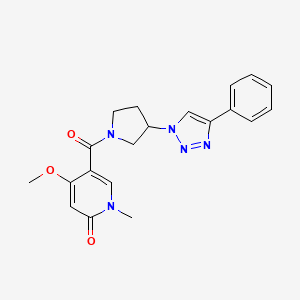
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one is a chemical compound that showcases the synthesis and versatility of organic chemistry. This compound features diverse functional groups, making it a subject of interest in various fields, from medicinal chemistry to industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one, a sequence of organic reactions is employed. Typically, the process begins with the formation of the thiadiazole ring, followed by the introduction of the piperidine moiety. The piperidine is then functionalized to attach the ethanone group via ether linkage. Key reagents include sulfur sources, piperidine, and p-tolyl ethyl bromide, among others.
Industrial Production Methods: In an industrial context, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and safety, with an emphasis on minimizing waste and maximizing the efficient use of reagents.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one can undergo various types of reactions:
Oxidation: : The compound can be oxidized at the thiadiazole or piperidine moiety.
Reduction: : Reduction reactions can target the ethanone group to form an alcohol.
Substitution: : Halogenation at the aromatic ring or nucleophilic substitution at the piperidine nitrogen.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as amines or halides.
Major Products Formed: The major products depend on the type of reaction:
Oxidation typically leads to sulfoxides or sulfones.
Reduction produces alcohol derivatives.
Substitution reactions yield various functionalized analogs of the compound.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one serves as a building block for more complex molecules. Its functional groups facilitate the creation of a wide range of derivatives for study.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug design and medicinal chemistry. It can be modified to study its effects on different biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It might be investigated for its effects on neurological or inflammatory conditions due to its unique structural features.
Industry: In an industrial setting, it may be utilized in the creation of novel materials or as a catalyst for chemical reactions, owing to its robust and versatile nature.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: : The exact pathways depend on its application but could include modulation of neurotransmitter release or inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one can be compared with other compounds featuring thiadiazole or piperidine moieties:
1-(4-(2-(Thiadiazol-2-yl)ethyl)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one: : Similar but with an ethyl linker.
1-(4-(1,3,4-Oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethan-1-one: : Similar, replacing thiadiazole with oxadiazole.
1-(4-(2-(Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one: : Similar but with a meta-tolyl group instead of para.
This was fun! I'm interested in what you think, and where we might take this.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-2-4-13(5-3-12)21-10-15(20)19-8-6-14(7-9-19)22-16-18-17-11-23-16/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVJTHUWVXZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2901729.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2901730.png)
![3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901731.png)


![N-cyclopropyl-N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2901737.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2901741.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)
![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B2901748.png)

